Alprenoxime

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l'alprénoxime implique l'oximation de l'alprénolol. L'alprénolol est d'abord synthétisé par une série de réactions à partir du 2-allylphénol. Les étapes clés comprennent :

Alkylation : Le 2-allylphénol est alkylé avec de l'épichlorhydrine pour former du 1-(2-allylphénoxy)-3-chloropropan-2-ol.

Amination : Le chloropropanol est ensuite réagi avec de l'isopropylamine pour donner du 1-(2-allylphénoxy)-3-(isopropylamino)propan-2-ol.

Oximation : Enfin, l'alcool secondaire est converti en oxime à l'aide de chlorhydrate d'hydroxylamine en conditions basiques.

Méthodes de production industrielle

La production industrielle de l'alprénoxime suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Les facteurs clés comprennent le contrôle de la température, la durée de la réaction et l'utilisation de solvants et de catalyseurs appropriés .

Analyse Des Réactions Chimiques

Types de réactions

L'alprénoxime subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'alprénoxime peut être oxydé pour former de l'alprénolol.

Réduction : Le groupe oxime peut être réduit pour former l'amine correspondante.

Substitution : Le groupe phénoxy peut subir des réactions de substitution nucléophile.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles tels que des amines ou des thiols peuvent être utilisés pour des réactions de substitution.

Principaux produits formés

Oxydation : Alprénolol.

Réduction : L'amine correspondante.

Substitution : Divers dérivés phénoxy substitués.

Applications de recherche scientifique

L'alprénoxime a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les antagonistes bêta-adrénergiques.

Biologie : Étudié pour ses effets sur les récepteurs bêta-adrénergiques dans divers systèmes biologiques.

Médecine : Principalement utilisé dans le traitement du glaucome en raison de sa capacité à réduire la pression intraoculaire.

Industrie : Utilisé dans le développement de nouveaux bêtabloquants et de composés apparentés.

Mécanisme d'action

L'alprénoxime exerce ses effets en étant métabolisé en alprénolol, qui agit ensuite comme un antagoniste bêta-adrénergique. Il bloque les récepteurs bêta-adrénergiques, ce qui entraîne une diminution de la pression intraoculaire dans l'œil. Ceci est obtenu par l'inhibition de la production d'humeur aqueuse et une augmentation de l'écoulement . Les cibles moléculaires comprennent les récepteurs bêta-adrénergiques dans l'œil, en particulier dans le corps ciliaire de l'iris .

Applications De Recherche Scientifique

Alprenoxime has several scientific research applications:

Chemistry: Used as a model compound for studying beta-adrenergic antagonists.

Biology: Investigated for its effects on beta-adrenergic receptors in various biological systems.

Medicine: Primarily used in the treatment of glaucoma due to its ability to reduce intraocular pressure.

Industry: Used in the development of new beta-blockers and related compounds.

Mécanisme D'action

Alprenoxime exerts its effects by being metabolized to alprenolol, which then acts as a beta-adrenergic antagonist. It blocks beta-adrenergic receptors, leading to a decrease in intraocular pressure in the eye. This is achieved through the inhibition of aqueous humor production and increased outflow . The molecular targets include beta-adrenergic receptors in the eye, specifically in the iris-ciliary body .

Comparaison Avec Des Composés Similaires

Composés similaires

Alprénolol : Le métabolite actif de l'alprénoxime, utilisé comme bêtabloquant.

Timolol : Un autre bêtabloquant utilisé dans le traitement du glaucome.

Propranolol : Un bêtabloquant non sélectif utilisé pour diverses affections cardiovasculaires.

Unicité de l'alprénoxime

L'alprénoxime est unique en raison de son activation spécifique au site dans l'œil, ce qui minimise les effets secondaires systémiques. Contrairement aux autres bêtabloquants, l'alprénoxime est conçu pour être métabolisé spécifiquement dans l'œil, offrant un traitement ciblé du glaucome avec un risque réduit d'effets secondaires cardiovasculaires .

Activité Biologique

Alprenoxime is a novel compound primarily studied for its potential use as an ocular hypotensive agent in the treatment of glaucoma. Its unique mechanism of action and minimal systemic side effects make it a significant subject of research in ophthalmology. This article delves into the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and clinical findings.

This compound is designed as a prodrug that undergoes metabolic activation to yield alprenolol, a beta-adrenergic antagonist, specifically within the eye. This selective activation occurs via enzymatic processes involving hydrolases and reductases located in the iris-ciliary body. The primary objective is to reduce intraocular pressure (IOP) while minimizing systemic exposure and associated side effects.

Pharmacological Profile

1. Ocular Hypotensive Effect:

- This compound has demonstrated significant efficacy in lowering IOP in various animal models. Studies indicate that after topical administration, it can reduce IOP within 30 minutes, with effects lasting over 6 hours .

- Comparative studies show that this compound's IOP-lowering effect is potent yet transient when administered intravenously, leading to only insignificant bradycardia, contrasting with the sustained effects seen with traditional beta-blockers like alprenolol .

2. Cardiac Activity:

- Research indicates that this compound exhibits minimal cardiovascular activity even at elevated doses. In studies involving anesthetized dogs, no significant changes were observed in cardiac electrophysiological parameters during infusion . This suggests a favorable safety profile for ocular use without systemic cardiovascular risks.

Comparative Efficacy

The following table summarizes the comparative efficacy and safety profiles of this compound against other beta-blockers used for glaucoma treatment:

| Compound | Ocular Hypotensive Effect | Cardiac Activity | Duration of Action |

|---|---|---|---|

| This compound | Significant (30 min onset) | Minimal (insignificant) | >6 hours |

| Alprenolol | Significant | Sustained (bradycardia) | >30 min |

| Timolol | Significant | Moderate (bradycardia) | 12-24 hours |

Case Studies

Several case studies have highlighted the practical applications and outcomes associated with this compound:

- Study on Rabbits: In a controlled study involving normotensive rabbits, this compound was administered topically, resulting in a significant decrease in IOP without notable systemic effects. This study reinforced its potential as a targeted therapy for glaucoma .

- Safety Assessments: Additional assessments have confirmed that even with repeated dosing, this compound maintains its safety profile with no adverse cardiac events reported during clinical evaluations .

Research Findings

Recent research has emphasized the importance of developing site-specific drug delivery systems to enhance the therapeutic index of ocular medications. This compound's design as a prodrug exemplifies this approach:

- Bioactivation Studies: Investigations into the bioactivation pathways of this compound have shown that it effectively converts to its active form within ocular tissues, providing a localized therapeutic effect while limiting systemic exposure .

- Long-term Stability: The compound exhibits favorable stability characteristics, with a t90 (time for 90% degradation) reported at approximately 2-3 months, indicating potential for prolonged therapeutic use .

Propriétés

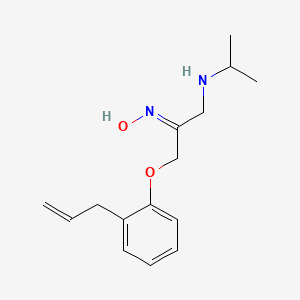

IUPAC Name |

(NZ)-N-[1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ylidene]hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-4-7-13-8-5-6-9-15(13)19-11-14(17-18)10-16-12(2)3/h4-6,8-9,12,16,18H,1,7,10-11H2,2-3H3/b17-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQFSSGNEFUEPA-VKAVYKQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(=NO)COC1=CC=CC=C1CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)NC/C(=N/O)/COC1=CC=CC=C1CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118552-63-9 | |

| Record name | Alprenoxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118552639 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.